molecular formula C14H11FO2S B6401944 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261906-27-7

4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401944
CAS RN: 1261906-27-7
M. Wt: 262.30 g/mol
InChI Key: ZWHUPWVJBQAACT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% (4-F-3-MTPB) is a fluorinated organic compound that is widely used in scientific research for its unique properties. It is a versatile and easily synthesized molecule that has been used in a variety of applications.

Scientific Research Applications

4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of organic compounds. It has also been used as a fluorescent probe for the detection of biological molecules and as a substrate for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the fluoro group on the molecule interacts with the biological molecules, allowing the molecule to bind to them and modulate their properties. This interaction is believed to be responsible for the various effects of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% on biological molecules.
Biochemical and Physiological Effects
4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have an anti-inflammatory effect and to reduce the formation of reactive oxygen species. Additionally, 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, making it an ideal reagent for synthetic applications. Additionally, it is relatively stable and non-toxic, making it a safe reagent for use in laboratory experiments. However, 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% is also limited in its applications due to its low solubility in water and its low reactivity with other molecules.

Future Directions

There are a number of potential future directions for the use of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%. One potential direction is the development of new synthetic methods for the synthesis of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95%. Additionally, further research could be conducted to better understand the mechanism of action of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% and to explore its potential applications in pharmaceuticals. Finally, further research could be conducted to explore the potential use of 4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% in the detection and treatment of diseases.

Synthesis Methods

4-Fluoro-3-(2-methylthiophenyl)benzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2-methylthiophene in the presence of a base to form 4-fluoro-3-(2-methylthiophenyl)benzaldehyde. The second step involves the reaction of 4-fluoro-3-(2-methylthiophenyl)benzaldehyde with acetic anhydride in the presence of a base to form 4-fluoro-3-(2-methylthiophenyl)benzoic acid. The third step involves the recrystallization of the 4-fluoro-3-(2-methylthiophenyl)benzoic acid to obtain the desired product.

properties

IUPAC Name

4-fluoro-3-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUPWVJBQAACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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